![molecular formula C18H19ClN2 B14405289 3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine CAS No. 88280-60-8](/img/structure/B14405289.png)
3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a 4-chlorophenyl and a piperidin-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine typically involves the reaction of 4-chlorobenzaldehyde with piperidine and pyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium or nickel may also be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced using reagents like sodium iodide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.
Substitution: Sodium iodide, lithium aluminum hydride, aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Halogenated or other substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-(2-aryl-1-cyanoethenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles: These compounds share a similar pyridine and piperidine structure but differ in their substituents and functional groups.
6-tert-butyl-2-[4-(3-chloro-pyridin-2-yl)-2-methyl-piperazin-1-yl]-1H-benzoimidazole: This compound features a benzimidazole ring and exhibits different pharmacological properties.
Uniqueness
3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine is unique due to its specific combination of a pyridine ring with a 4-chlorophenyl and piperidin-1-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
88280-60-8 |
|---|---|
Molekularformel |
C18H19ClN2 |
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
3-[2-(4-chlorophenyl)-2-piperidin-1-ylethenyl]pyridine |
InChI |
InChI=1S/C18H19ClN2/c19-17-8-6-16(7-9-17)18(21-11-2-1-3-12-21)13-15-5-4-10-20-14-15/h4-10,13-14H,1-3,11-12H2 |
InChI-Schlüssel |
FTPLWISVWYVJRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=CC2=CN=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


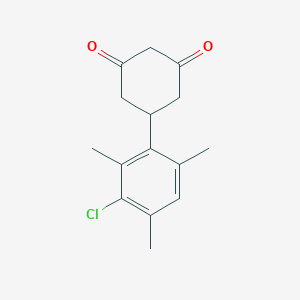
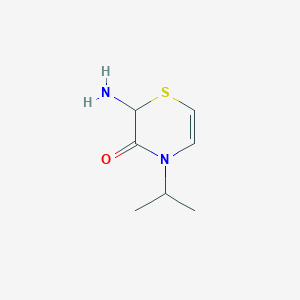
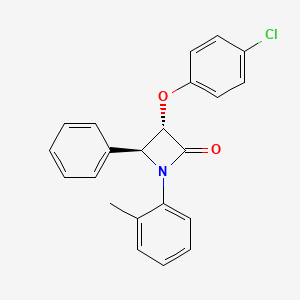
![2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14405242.png)
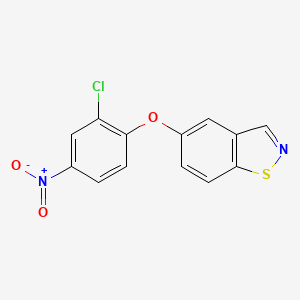
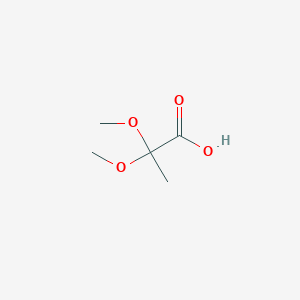
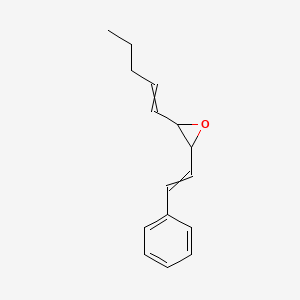
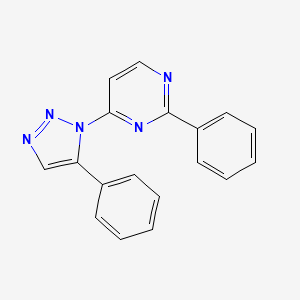
![2,3-Diethylidenebicyclo[2.2.1]heptane](/img/structure/B14405260.png)
![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)
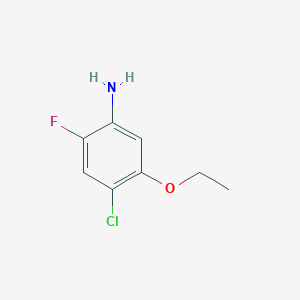
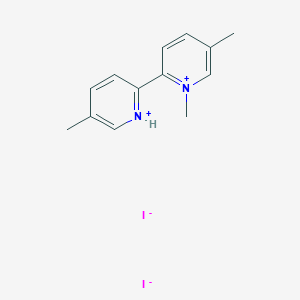
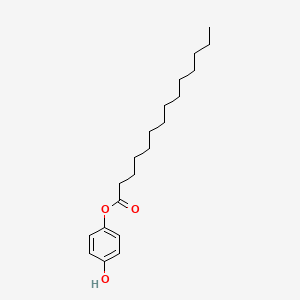
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate](/img/structure/B14405308.png)
